Gyromitrin
Overview
Description
Gyromitrin is a toxic and carcinogenic compound found in several species of the fungal genus Gyromitra, such as Gyromitra esculenta . Its chemical formula is C4H8N2O, and it is known to hydrolyze into the highly toxic compound monomethylhydrazine (CH3NHNH2) . Monomethylhydrazine interferes with the central nervous system and the normal function of vitamin B6, leading to symptoms such as nausea, stomach cramps, and diarrhea .
Preparation Methods
Gyromitrin is naturally occurring in certain fungi and is not typically synthesized in a laboratory setting for industrial purposes. the compound can be isolated from the fungi through various extraction methods. The early methods for determining this compound concentration in mushroom tissue involved thin-layer chromatography and spectrofluorometry . These methods required large amounts of sample and were labor-intensive .
Chemical Reactions Analysis
Gyromitrin undergoes hydrolysis to form monomethylhydrazine (MMH) through the intermediate N-methyl-N-formylhydrazine . This hydrolysis can occur in the body or during cooking . Monomethylhydrazine is a volatile, water-soluble hydrazine compound that acts on the central nervous system . The primary reaction of this compound is its hydrolysis, which is catalyzed by acidic or basic conditions .
Scientific Research Applications
Gyromitrin is primarily studied for its toxicological effects and its role in food safety. Research has focused on understanding the distribution of this compound in various species of the Gyromitra genus and its metabolic pathways . Analytical methods, such as ultra-high-performance liquid chromatography, have been developed to detect and quantify this compound in fungal samples . Additionally, studies have investigated the evolutionary history of this compound biosynthesis in fungi .
Mechanism of Action
Gyromitrin is hydrolyzed in the stomach to N-methyl-N-formylhydrazine (MFH), which is then converted in the liver by cytochrome P-450 oxidation into monomethylhydrazine (MMH) . Monomethylhydrazine inhibits pyridoxal phosphokinase, preventing the activation of vitamin B6 (pyridoxal 5-phosphate), which is essential for the synthesis of gamma-aminobutyric acid (GABA) . This inhibition leads to neurological symptoms such as seizures and convulsions .
Comparison with Similar Compounds
Gyromitrin is similar to other hydrazine derivatives, such as N-methyl-N-formylhydrazine and acetaldehyde methylformylhydrazone . These compounds also hydrolyze to form monomethylhydrazine, contributing to the toxicity of Gyromitra species . this compound is unique in its widespread presence in certain fungi and its significant impact on food safety .
Biological Activity
Gyromitrin, chemically known as acetaldehyde N-methyl-N-formylhydrazone, is a potent mycotoxin predominantly found in certain species of the Gyromitra genus, particularly Gyromitra esculenta (false morel). This compound has garnered significant attention due to its toxicological implications and potential biological activities. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and analytical data.
This compound is characterized by its polar and volatile nature, which contributes to its toxicity. It is primarily produced by G. esculenta, but also detected in other related species such as G. leucoxantha and G. venenata. A study analyzing 66 specimens revealed that this compound was present in all tested samples from the G. esculenta group, indicating a widespread distribution among these fungi .
Toxicological Effects
The biological activity of this compound is largely associated with its toxic effects on human health. The primary toxic metabolite of this compound, monomethylhydrazine (MMH), is responsible for various adverse health outcomes. Key findings regarding its toxicity include:
- Neurotoxicity : Ingestion of this compound-containing mushrooms has been linked to significant neurotoxic effects, including seizures and other neurological symptoms. A longitudinal study reported that 91.5% of cases involved gastrointestinal symptoms alongside neurotoxic manifestations .
- Hepatotoxicity : this compound exposure can lead to liver damage, as evidenced by elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in affected individuals .
- Renal Effects : Animal studies have shown that this compound increases diuresis and alters electrolyte excretion, indicating potential renal toxicity .
Analytical Methods for Detection
Recent advancements in analytical chemistry have improved the detection and quantification of this compound in mushroom samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to establish reliable methods for measuring this compound concentrations in various mushroom species. The following table summarizes the recovery data from a study utilizing LC-MS/MS:
Spike Level (µg/g) | Recovery (%) Day 1 | Recovery (%) Day 2 | Recovery (%) Day 3 |
---|---|---|---|
0.4 | 83 | 92 | 93 |
4 | 82 | 97 | 88 |
40 | 95 | 92 | 86 |
This data indicates high accuracy and precision across multiple testing days, confirming the reliability of the method for detecting this compound in mushrooms .
Case Studies
Several case studies have highlighted the clinical implications of this compound toxicity:
- Amyotrophic Lateral Sclerosis (ALS) Association : Research has suggested a link between this compound exposure and sporadic ALS cases in specific populations. Genetic analysis revealed that slow acetylator phenotypes may predispose individuals to prolonged exposure to MMH, potentially contributing to neurodegenerative conditions .
- Longitudinal Assessment : A comprehensive review covering 19 years of reported this compound poisonings indicated that gastrointestinal symptoms were most prevalent among affected individuals. The study analyzed over 100 cases, emphasizing the importance of accurate species identification to prevent misdiagnosis and subsequent poisonings .
Properties
CAS No. |
16568-02-8 |
---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
N-[(Z)-ethylideneamino]-N-methylformamide |
InChI |
InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3- |
InChI Key |
IMAGWKUTFZRWSB-HYXAFXHYSA-N |
SMILES |
CC=NN(C)C=O |
Isomeric SMILES |
C/C=N\N(C)C=O |
Canonical SMILES |
CC=NN(C)C=O |
boiling_point |
143 °C |
Color/Form |
COLORLESS LIQ |
density |
1.05 @ 20 °C |
melting_point |
19.5 °C |
Key on ui other cas no. |
16568-02-8 61748-21-8 |
physical_description |
Liquid |
shelf_life |
VERY SENSITIVE TO AIR OXIDATION; SENSITIVE TO HYDROLYSIS BY BOTH ACIDS AND ALKALIS |
solubility |
SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER |
Synonyms |
Acetaldehyde N-formyl-N-methylhydrazone; Acetaldehyde Methylformylhydrazone; _x000B_Acetaldehyde-N-methyl-N-formylhydrazone; Ethylidene Gyromitrin; Ethylidenemethyl-hydrazinecarboxaldehyde; Ethylidenemethylhydrazide Formic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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